Cas no 1443978-68-4 (2-(3-Chlorophenyl)-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine)

2-(3-Chlorophenyl)-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a 3-chlorophenyl group, a piperazinyl moiety, and a trifluoromethyl group. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of the trifluoromethyl group enhances metabolic stability and lipophilicity, while the piperazine ring contributes to potential bioactivity, particularly in CNS-targeting applications. The chlorophenyl substitution further influences electronic and steric characteristics, allowing for tailored reactivity. Its well-defined synthetic pathway and modular structure facilitate derivatization, supporting the development of novel bioactive compounds. This compound is primarily utilized in exploratory medicinal chemistry for lead optimization and structure-activity relationship studies.
2-(3-Chlorophenyl)-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine structure
1443978-68-4 structure
商品名:2-(3-Chlorophenyl)-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine
CAS番号:1443978-68-4
MF:C15H14ClF3N4
メガワット:342.746672153473
CID:4700541

2-(3-Chlorophenyl)-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine 化学的及び物理的性質

名前と識別子

    • 2-(3-chlorophenyl)-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine
    • 2-(3-chlorophenyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
    • C15H14ClF3N4
    • HTS006981
    • 2-(3-Chlorophenyl)-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine
    • インチ: 1S/C15H14ClF3N4/c16-11-3-1-2-10(8-11)14-21-12(15(17,18)19)9-13(22-14)23-6-4-20-5-7-23/h1-3,8-9,20H,4-7H2
    • InChIKey: NHCJUQVAKDRQCU-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=CC(=C1)C1=NC(C(F)(F)F)=CC(=N1)N1CCNCC1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 23
  • 回転可能化学結合数: 2
  • 複雑さ: 389
  • トポロジー分子極性表面積: 41

2-(3-Chlorophenyl)-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AI95371-1mg
2-(3-chlorophenyl)-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine
1443978-68-4
1mg
$245.00 2024-04-20
A2B Chem LLC
AI95371-5mg
2-(3-chlorophenyl)-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine
1443978-68-4
5mg
$272.00 2024-04-20
A2B Chem LLC
AI95371-50mg
2-(3-chlorophenyl)-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine
1443978-68-4
50mg
$504.00 2024-04-20
A2B Chem LLC
AI95371-25mg
2-(3-chlorophenyl)-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine
1443978-68-4
25mg
$360.00 2024-04-20
A2B Chem LLC
AI95371-10mg
2-(3-chlorophenyl)-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine
1443978-68-4
10mg
$291.00 2024-04-20
A2B Chem LLC
AI95371-100mg
2-(3-chlorophenyl)-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine
1443978-68-4
100mg
$697.00 2024-04-20

2-(3-Chlorophenyl)-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine 関連文献

2-(3-Chlorophenyl)-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidineに関する追加情報

Comprehensive Overview of 2-(3-Chlorophenyl)-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine (CAS No. 1443978-68-4)

2-(3-Chlorophenyl)-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine (CAS No. 1443978-68-4) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The molecule combines a pyrimidine core with a 3-chlorophenyl group, a piperazine moiety, and a trifluoromethyl substituent, making it a versatile scaffold for drug discovery. Researchers are particularly interested in its potential applications as a kinase inhibitor or G protein-coupled receptor (GPCR) modulator, aligning with current trends in targeted therapy development.

The compound's synthetic versatility and bioactive properties have made it a subject of numerous patents and publications. Its trifluoromethyl group enhances metabolic stability and membrane permeability, addressing key challenges in modern drug design. Recent studies highlight its relevance in central nervous system (CNS) disorders, with particular focus on its potential interactions with serotonin receptors—a hot topic in neuropharmacology given the rising global prevalence of mental health conditions.

From a chemical synthesis perspective, CAS No. 1443978-68-4 exemplifies innovative strategies in cross-coupling reactions and heterocyclic functionalization. The 3-chlorophenyl moiety introduces steric and electronic effects that influence regioselectivity in subsequent derivatizations, a frequent discussion point in organic chemistry forums. Meanwhile, the piperazine ring's conformational flexibility is often explored in structure-activity relationship (SAR) studies, a trending focus area for AI-driven molecular optimization platforms.

In material science, derivatives of this compound have shown promise in organic electronic materials, particularly for their electron-withdrawing characteristics imparted by the trifluoromethyl group. This aligns with industry demands for high-performance semiconductors and light-emitting diodes (LEDs), topics frequently searched in conjunction with advanced materials.

Analytical characterization of 2-(3-Chlorophenyl)-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine typically involves HPLC-MS and NMR spectroscopy, techniques widely discussed in analytical chemistry communities. The compound's chromatographic behavior and fragmentation patterns are often cited as benchmarks for similar pyrimidine derivatives in mass spectrometry databases.

Environmental and green chemistry considerations surrounding this compound focus on solvent selection and atom economy during synthesis—a response to growing regulatory pressures. Its halogenated components prompt discussions about biodegradability, a frequently searched term in sustainable chemistry contexts.

The commercial availability of CAS No. 1443978-68-4 through specialty chemical suppliers has enabled rapid exploration of its applications. Suppliers often highlight its high purity grade (>98%) and suitability for high-throughput screening, addressing the needs of pharmaceutical researchers optimizing lead compounds.

Emerging computational studies utilize molecular docking simulations to predict this compound's interactions with biological targets, a technique gaining traction in virtual screening workflows. The piperazine-pyrimidine motif is increasingly recognized in cheminformatics databases as a privileged structure for fragment-based drug design.

Safety data sheets emphasize standard laboratory precautions for handling, with particular attention to its crystalline form and solubility profile in common organic solvents. These practical considerations are frequently addressed in chemical safety forums and laboratory best practices guides.

Ongoing research continues to uncover novel applications for 2-(3-Chlorophenyl)-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine, particularly in the development of selective enzyme inhibitors. Its structural features position it as a valuable tool compound for probing signal transduction pathways, a subject of intense interest in both academic and industrial settings.

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